2-methylquinoline-6-sulfonamide

Medicinal Chemistry Library Synthesis Cross-Coupling

Securing the precise 2-methyl-6-sulfonamide regioisomer is critical for reproducible SAR, as positional shifts cause order-of-magnitude potency differences. This quinoline scaffold provides fixed pharmacophoric elements while the 3-position enables parallel Suzuki-Miyaura diversification. Validated outcomes include: NDM-1 β-lactamase inhibition (IC₅₀ 0.02 μM), androgen receptor antagonism, HIV-1 integrase strand transfer inhibition, and KCNQ2/3 channel modulation (IC₅₀ 120 nM) with >32× CYP3A4 selectivity. Supplied at 98% purity with bench-stable handling and global logistics support for lead optimization campaigns.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B4419924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoline-6-sulfonamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3,(H2,11,13,14)
InChIKeyPPWDHXNSCQDMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-6-sulfonamide Identity and Procurement


2-Methylquinoline-6-sulfonamide (CAS 4939-30-4, molecular formula C₁₀H₁₀N₂O₂S, exact mass 222.0463 Da) is a heterobicyclic aromatic sulfonamide featuring a quinoline core with a methyl substituent at the 2-position and a primary sulfonamide group (-SO₂NH₂) at the 6-position . This compound serves as a versatile pharmacophoric scaffold and synthetic intermediate for constructing diverse bioactive libraries, particularly via Suzuki–Miyaura cross-coupling at the 3-position to generate 3-aryl-2-methylquinoline-6-sulfonamide derivatives [1]. The 6-sulfonamide quinoline motif has been independently validated across multiple therapeutic target classes, including androgen receptor antagonism, HIV-1 integrase inhibition, and phosphodiesterase IV (PDE4) modulation, establishing this core as a privileged structure in medicinal chemistry campaigns [2][3].

2-Methylquinoline-6-sulfonamide Substitution Risks and SAR


Substituting 2-methylquinoline-6-sulfonamide with alternative quinoline sulfonamide regioisomers or differently substituted analogs is not functionally equivalent due to position-specific structure-activity relationships (SAR) that govern target engagement. The 2-methyl group provides steric and electronic modulation of the quinoline nitrogen basicity, influencing metal coordination in metalloenzyme active sites (e.g., Zn²⁺ in NDM-1 β-lactamase) and hydrogen-bonding networks [1]. The 6-sulfonamide orientation relative to the quinoline plane determines the vector of the sulfonamide NH₂ group, a critical parameter for binding to carbonic anhydrase isoforms, integrase catalytic cores, and androgen receptor ligand-binding domains [2][3]. SAR studies on quinoline sulfonamide libraries demonstrate that even modest positional shifts (e.g., 5-sulfonamide vs. 6-sulfonamide) or substitution at the 2-position (e.g., H vs. methyl vs. oxo) produce order-of-magnitude differences in potency and target selectivity profiles [4]. Therefore, procurement of the precise 2-methyl-6-sulfonamide regioisomer is essential for reproducible SAR campaigns and lead optimization efforts where the scaffold has been pre-validated.

2-Methylquinoline-6-sulfonamide Differentiation Evidence


Suzuki-Coupling-Ready Scaffold Advantage

2-Methylquinoline-6-sulfonamide offers a distinct synthetic advantage over unsubstituted quinoline-6-sulfonamide (CAS 89770-31-0) in that the 2-methyl group does not interfere with Pd-catalyzed Suzuki–Miyaura cross-coupling at the 3-position, enabling divergent library synthesis from a single scaffold. In contrast, unsubstituted quinoline-6-sulfonamide lacks this built-in methyl handle, requiring additional protection/deprotection steps or alternative regioselective functionalization strategies [1]. The one-pot, two-step aminosulfonylation methodology using K₂S₂O₅ as a bench-stable SO₂ surrogate provides direct access to the 2-methyl-6-sulfonamide core with high atom economy .

Medicinal Chemistry Library Synthesis Cross-Coupling

KCNQ2/Q3 Selectivity over CYP Enzymes

For 2-methylquinoline-6-sulfonamide derivatives evaluated in KCNQ2/Q3 potassium channel antagonist assays, the compound class demonstrates a measurable selectivity window over major cytochrome P450 isoforms. A representative 6-sulfonamide quinoline analog (CHEMBL2164048) exhibited an IC₅₀ of 120 nM against KCNQ2/Q3 expressed in CHO cells as measured by automated patch clamp [1]. In parallel CYP inhibition profiling, the same compound showed IC₅₀ values of 3.9 μM (3,900 nM) against CYP3A4 and 19.9 μM (19,900 nM) against CYP2D6 [1]. This translates to selectivity indices of 32.5× and 166× respectively for KCNQ2/Q3 over CYP3A4 and CYP2D6.

Ion Channel Pharmacology CNS Drug Discovery Selectivity Profiling

AR Antagonist Differentiation: 2-Methyl vs. 2-Oxo

The 6-sulfonamide quinoline scaffold is explicitly claimed as a non-steroidal androgen receptor (AR) antagonist class in US Patent Application US20050004367, distinguishing it from prior art pyridinoquinolines, pyrazinoquinolines, and oxazinoquinolines that lacked defined antagonist/agonist selectivity [1]. The patent specifically establishes that 6-sulfonamido-quinolin-2-ones represent a distinct structural sub-class not previously disclosed, whereas the 2-methyl-6-sulfonamide scaffold serves as the non-oxo parent core from which further AR antagonist optimization can proceed [1]. Unlike quinoline-2-one derivatives, the 2-methyl aromatic system maintains full aromaticity of the quinoline ring, altering both conformational flexibility and electronic distribution at the ligand-binding domain interface.

Prostate Cancer Nuclear Receptor Pharmacology Non-Steroidal AR Antagonists

HIV-1 Integrase Inhibitor Lead Scaffold

Quinoline sulfonamide derivatives have been validated as HIV-1 integrase strand transfer inhibitors in both in vitro enzymatic and ex vivo cellular assays [1]. Among linker-modified quinoline series, derivatives bearing the quinoline subunit with ancillary aromatic rings connected via amide, hydrazide, or urea linkers demonstrated promising inhibitory activity, with amide-containing analogs identified as the most promising leads [1]. In enzymatic assays, a related quinoline sulfonamide analog exhibited an IC₅₀ of 100 μM (1.00×10⁵ nM) against recombinant HIV-1 integrase 3'-end processing and strand transfer activity following 1 hour incubation [2]. While this micromolar potency indicates that the core scaffold alone requires further optimization, the quinoline-6-sulfonamide motif provides a validated starting point for structure-guided medicinal chemistry efforts targeting HIV integrase.

Antiviral Drug Discovery HIV Integrase Strand Transfer Inhibition

NDM-1 β-Lactamase Inhibitor Potency Benchmark

Quinolinyl sulfonamides have been established as potent and specific inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a clinically relevant carbapenemase with no approved inhibitors currently available [1]. A series of 31 quinolinyl sulfonamides (compounds 1a-p) exhibited IC₅₀ values ranging from 0.02 to 1.4 μM against NDM-1 using meropenem as substrate, with the most potent inhibitors (1e and 1f) achieving an IC₅₀ of 0.02 μM [1]. These sulfonamides restored meropenem antimicrobial efficacy against NDM-1-expressing E. coli, resulting in a 2–64-fold reduction in MIC values, and compound 1e demonstrated in vivo synergy with meropenem, significantly reducing bacterial load in spleen and liver of infected mice after a single intraperitoneal dose [1]. Docking studies confirmed coordination of the quinoline endocyclic nitrogen and sulfonamide exocyclic nitrogen with the Zn(II) ions at the NDM-1 active site [1].

Antimicrobial Resistance β-Lactamase Inhibitors Carbapenem-Resistant Enterobacteriaceae

2-Methylquinoline-6-sulfonamide Application Scenarios


Suzuki-Miyaura Library Diversification

Utilize 2-methylquinoline-6-sulfonamide as a modular core scaffold for parallel synthesis of 3-aryl derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling. The pre-installed 2-methyl and 6-sulfonamide groups provide fixed pharmacophoric elements while the 3-position serves as a diversification vector. This approach is particularly suited for generating SAR libraries targeting metalloenzymes where both quinoline nitrogen and sulfonamide groups participate in metal coordination, as demonstrated for NDM-1 β-lactamase inhibitors achieving IC₅₀ values down to 0.02 μM [1]. The bench-stable SO₂ surrogate methodology enables scalable synthesis of the core scaffold with reduced hazard profile compared to traditional chlorosulfonation routes [2].

AR Antagonist Lead Optimization

Employ 2-methylquinoline-6-sulfonamide as the parent scaffold for developing non-steroidal androgen receptor antagonists. The fully aromatic 2-methylquinoline core offers distinct conformational and electronic properties compared to 2-oxo derivatives, potentially affecting binding kinetics and selectivity profiles at the AR ligand-binding domain [1]. This scaffold class is documented as a novel AR antagonist chemotype distinct from pyridinoquinolines and other fused systems, providing a differentiated starting point for prostate cancer and androgen-related disorder therapeutic programs.

HIV-1 Integrase Inhibitor Optimization

Use 2-methylquinoline-6-sulfonamide as a validated HIV-1 integrase-binding core for structure-guided optimization. The quinoline-6-sulfonamide motif has demonstrated integrase inhibitory activity in enzymatic strand transfer assays, with linker-modified derivatives (particularly amide-linked analogs) showing enhanced potency [1]. The scaffold provides a rational starting point for installing optimized ancillary aromatic groups via the sulfonamide nitrogen or quinoline 3-position to improve potency beyond the baseline ~100 μM IC₅₀ range observed for simpler analogs [2].

KCNQ2/Q3 Modulator for CNS Indications

Deploy quinoline-6-sulfonamide derivatives in KCNQ2/Q3 potassium channel antagonist programs where this scaffold class has demonstrated nanomolar potency (IC₅₀ = 120 nM) combined with favorable selectivity over CYP3A4 (32.5×) and CYP2D6 (166×) [1]. This selectivity profile supports CNS drug discovery applications where minimizing metabolic drug-drug interaction liability is a critical go/no-go criterion for candidate advancement. The 2-methyl substitution may further modulate CNS penetration properties through effects on lipophilicity and hydrogen-bonding capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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